molecular formula C18H21N5O B7574103 3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone

3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone

Cat. No. B7574103
M. Wt: 323.4 g/mol
InChI Key: RCFYSSLAXWBLOB-UHFFFAOYSA-N
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Description

3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone is a novel compound that has gained significant attention in the scientific research community due to its potential use in various applications.

Mechanism of Action

The mechanism of action of 3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone involves the inhibition of several key enzymes and pathways involved in disease progression. The compound has been found to inhibit the activity of several kinases, including PI3K, mTOR, and Akt, which are involved in cancer progression. Additionally, it has been found to inhibit the activity of several pro-inflammatory cytokines, including TNF-α and IL-1β.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone have been extensively studied in vitro and in vivo. The compound has been found to exhibit significant anti-cancer activity in several cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit anti-inflammatory activity in several animal models of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone in lab experiments include its high potency and selectivity for several disease targets, as well as its ability to penetrate cell membranes. However, the compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone. One potential direction is to further explore the compound's anti-cancer activity in vivo, including its potential use in combination with other anti-cancer agents. Another potential direction is to study the compound's potential use in the treatment of infectious diseases, including its activity against antibiotic-resistant bacteria. Finally, the compound's potential use as a tool to study the role of several biological pathways should also be explored further.
Conclusion:
In conclusion, 3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone is a novel compound that has significant potential for use in various scientific research applications. Its high potency and selectivity for several disease targets, as well as its ability to penetrate cell membranes, make it an attractive compound for further study. However, its limitations, including its limited solubility in aqueous solutions and potential toxicity at high doses, should also be taken into consideration. Further research is needed to fully explore the compound's potential in various applications.

Synthesis Methods

The synthesis of 3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone involves a multi-step process that requires the use of various reagents and solvents. The detailed synthesis method has been reported in several research articles, including the one by Zhang et al. (2014) in the Journal of Medicinal Chemistry.

Scientific Research Applications

3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit significant activity against several disease targets, including cancer, inflammation, and infectious diseases. The compound has also been used as a tool to study the role of several biological pathways.

properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-2-17-19-7-9-23(17)14-4-3-8-22(11-14)18(24)13-5-6-15-16(10-13)21-12-20-15/h5-7,9-10,12,14H,2-4,8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFYSSLAXWBLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone

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